Ethyl 5-methyl-3-oxohex-4-enoate
Description
Ethyl 5-methyl-3-oxohex-4-enoate is a β-keto ester featuring an ethyl ester group, a conjugated enone system (α,β-unsaturated ketone), and a methyl substituent at the 5-position. This compound belongs to a class of molecules with diverse applications in organic synthesis, particularly as intermediates in the preparation of pharmaceuticals, fragrances, and natural product analogs.
Properties
CAS No. |
25556-51-8 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl 5-methyl-3-oxohex-4-enoate |
InChI |
InChI=1S/C9H14O3/c1-4-12-9(11)6-8(10)5-7(2)3/h5H,4,6H2,1-3H3 |
InChI Key |
RLMMKAOBTDTWMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C=C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl (2R,4Z)-5-hydroxy-2-methyl-3-oxohex-4-enoate
Structural Differences :
- Substituents: Contains a hydroxyl (-OH) group at the 5-position, absent in Ethyl 5-methyl-3-oxohex-4-enoate.
- Stereochemistry : The (2R,4Z) configuration introduces chirality and geometric isomerism, which may influence biological activity or synthetic pathways.
- Molecular Formula : C₉H₁₄O₄ (molecular weight: 186.20 g/mol) .
Synthetic Relevance :
The hydroxyl group in this analog necessitates protective strategies during synthesis (e.g., acetylation or silylation) to prevent undesired side reactions, a consideration less critical for the parent compound without this substituent.
(E)-3-Methyl-6-oxohex-2-enyl Acetate
Structural Differences :
- Ester Group : Features an acetate (-OAc) instead of an ethyl ester.
- Carbon Skeleton: The ketone is at the 6-position, and the double bond is at the 2-position (vs. 3-oxo and 4-enoate in the target compound).
- Molecular Weight : 170.2 g/mol (C₈H₁₂O₃), as derived from ESI-MS data (m/z 193.1 for [M+Na]⁺) .
Reactivity Comparison :
The α,β-unsaturated ketone in both compounds enables conjugate addition reactions. However, the acetate group in (E)-3-methyl-6-oxohex-2-enyl acetate may confer distinct solubility or stability profiles compared to ethyl esters.
Methyl (5R,6S)-(E)-7-Oxo-5,6-isopropylidenedioxyhept-3-enoate
Structural Differences :
- Ester and Protecting Groups: Utilizes a methyl ester and an isopropylidene acetal at the 5,6-positions, contrasting with the ethyl ester and lack of protective groups in this compound.
- Carbon Chain Length: Extended hept-3-enoate backbone (7 carbons vs. 6 carbons in the target compound).
Synthetic Methodology: Synthesis involves magnesium-mediated reactions in methanol, highlighting the role of protecting groups in complex multi-step syntheses .
Data Tables: Key Comparisons
Table 1: Structural and Physical Properties
Research Findings and Trends
- Synthetic Challenges : Ethyl esters generally offer better stability than acetates in acidic or basic conditions, as seen in the synthesis of (E)-3-methyl-6-oxohex-2-enyl acetate, which requires careful pH control during workup .
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